3,5-Difluoro-4-(methylsulfonyl)phenol
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Overview
Description
3,5-Difluoro-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-(methylsulfonyl)phenol may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylsulfonyl group, forming 3,5-difluorophenol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-difluorophenol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3,5-Difluoro-4-(methylsulfonyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenol: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylphenol: Lacks the fluorine atoms, affecting its hydrogen bonding capabilities.
Uniqueness
3,5-Difluoro-4-(methylsulfonyl)phenol is unique due to the combined presence of both fluorine atoms and a methylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C7H6F2O3S |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
3,5-difluoro-4-methylsulfonylphenol |
InChI |
InChI=1S/C7H6F2O3S/c1-13(11,12)7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 |
InChI Key |
WDRCYJILHDVIJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1F)O)F |
Origin of Product |
United States |
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